molecular formula C16H16O4 B14176253 3-Ethoxy-2-(phenylmethoxy)benzoic acid CAS No. 861409-90-7

3-Ethoxy-2-(phenylmethoxy)benzoic acid

Cat. No.: B14176253
CAS No.: 861409-90-7
M. Wt: 272.29 g/mol
InChI Key: ZOHXDSXKFKZPAS-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(phenylmethoxy)benzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the 3-position and a phenylmethoxy (benzyloxy) group at the 2-position. The ethoxy and benzyloxy substituents likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

CAS No.

861409-90-7

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-ethoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O4/c1-2-19-14-10-6-9-13(16(17)18)15(14)20-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

ZOHXDSXKFKZPAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(phenylmethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the etherification of 3-hydroxybenzoic acid derivatives. For example, the reaction of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethoxybenzoic acid. Subsequently, the phenylmethoxy group can be introduced via a Williamson ether synthesis, where 3-ethoxybenzoic acid reacts with benzyl chloride in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification and esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(phenylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethoxy-2-(phenylmethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(phenylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-(4-methylphenoxy)benzoic Acid ()

  • Structure: Methyl groups at the 3-position of the benzoic acid ring and the 4-position of the phenoxy ring.
  • Key Properties: Forms carboxyl dimer via O–H···O hydrogen bonds (Table 1). Dihedral angle between benzoic acid and phenol rings: 86.7°, indicating a nearly perpendicular conformation. Synthesized via Ullmann reaction between 2-chloro-3-methylbenzoic acid and 4-methylphenol.
  • Comparison :
    • The methyl groups in this compound reduce steric hindrance compared to the ethoxy and benzyloxy groups in the target compound.
    • The perpendicular conformation may enhance crystal packing efficiency, whereas bulkier substituents in 3-ethoxy-2-(phenylmethoxy)benzoic acid could disrupt this, leading to lower melting points or altered solubility .
Table 1: Hydrogen Bonding in 3-Methyl-2-(4-methylphenoxy)benzoic Acid
Interaction Type Distance (Å) Angle (°)
O–H···O 1.82 168
C–H···π 2.89 145

2-Ethoxybenzoic Acid ()

  • Structure : Ethoxy group at the 2-position.
  • Key Properties :
    • Used as a pharmaceutical intermediate.
    • Lower molecular weight (166.18 g/mol) compared to the target compound (estimated ~300 g/mol).
  • Ethoxy at the 2-position may enhance acidity compared to 3-substitution due to proximity to the carboxylic acid group .

3-[Bis(phenylmethyl)amino]-5-fluoro-6-methyl-2-(phenylmethoxy)benzoic Acid Phenyl Ester ()

  • Structure: Benzyloxy group at the 2-position, fluorine at the 5-position, and bulky bis(phenylmethyl)amino group.
  • Key Properties :
    • Molecular weight: 531.62 g/mol.
    • Low solubility (1.9 × 10⁻⁷ g/L at 25°C).
  • Bulky substituents reduce solubility, a trend likely shared with the target compound due to the benzyloxy group .

Azo-Functionalized Benzoic Acid Derivatives ()

  • Structure : 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid.
  • Key Properties: pKa values range from 2.5–4.0 (carboxylic proton) and 8.5–10.5 (phenolic proton). Used as dyes and ligands due to strong UV-Vis absorption.
  • Comparison :
    • The azo group provides chromophoric properties absent in the target compound.
    • Substituent position (para > ortho > meta) influences biosensor recognition (), suggesting the 3-ethoxy group in the target compound may reduce promiscuity in biological interactions .

Naturally Occurring Benzoic Acid Derivatives ()

  • Example : 3-Methoxy-4-hydroxy-5-prenylbenzoic acid (proglobeflowery acid).
  • Key Properties :
    • Exhibits antioxidant and anti-inflammatory activity.
    • Prenyl groups enhance lipophilicity.
  • Comparison :
    • Ethoxy and benzyloxy groups in the target compound may similarly improve membrane permeability but could reduce metabolic stability compared to natural prenyl derivatives .

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